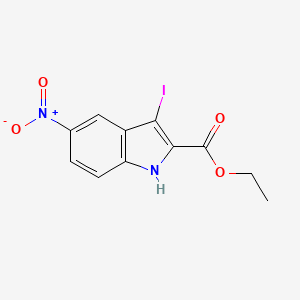

ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate

描述

属性

IUPAC Name |

ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O4/c1-2-18-11(15)10-9(12)7-5-6(14(16)17)3-4-8(7)13-10/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUXGUWRSZESPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694262 | |

| Record name | Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494854-46-5 | |

| Record name | Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate generally follows these key stages:

- Construction of the Indole Core with an Ester at the 2-Position

- Introduction of the Nitro Group at the 5-Position

- Regioselective Iodination at the 3-Position

Each stage requires precise control of reaction conditions to ensure selectivity and yield.

Stepwise Preparation Methods

Construction of Ethyl Indole-2-carboxylate Core

The foundational step is the synthesis of ethyl indole-2-carboxylate, which serves as the scaffold for further functionalization. This can be achieved by Fischer indole synthesis or via cyclization of appropriately substituted anilines with glycine derivatives.

Representative Procedure

- Starting Material: 2-aminobenzonitrile or substituted aniline

- Reagents: Ethyl bromoacetate, sodium hydride

- Solvent: Dimethylformamide (DMF) or acetone

- Conditions: Low temperature for nucleophilic substitution, followed by cyclization

Yield: Typically 30–50% for the indole-2-carboxylate core, depending on the substituents and conditions.

Table 1. Synthesis of Ethyl Indole-2-carboxylate Core

| Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-aminobenzonitrile | Ethyl bromoacetate, NaH | DMF | 0–25 | 2–4 | 30–50 |

Introduction of the Nitro Group at the 5-Position

Nitration is typically performed after the indole core is established to ensure regioselectivity at the 5-position. The presence of the electron-withdrawing ester at the 2-position directs electrophilic substitution.

Representative Procedure

- Reagents: Mixed acid (concentrated HNO₃ and H₂SO₄) or milder nitrating agents

- Solvent: Acetic acid or dichloromethane

- Conditions: 0–5°C to minimize over-nitration and decomposition

Yield: 60–80% for mononitration at the 5-position.

Table 2. Nitration of Ethyl Indole-2-carboxylate

| Step | Substrate | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2 | Ethyl indole-2-carboxylate | HNO₃/H₂SO₄ | Acetic acid | 0–5 | 1–2 | 60–80 |

Regioselective Iodination at the 3-Position

The 3-position of the indole ring is highly reactive toward electrophilic halogenation. Iodination is typically done after nitration to avoid unwanted side reactions.

Representative Procedure

- Reagents: Iodine (I₂) and an oxidant such as silver trifluoroacetate or N-iodosuccinimide (NIS)

- Solvent: Acetonitrile or dichloromethane

- Conditions: Room temperature, monitored by TLC

Yield: 70–90% for selective iodination at the 3-position.

Table 3. Iodination of 5-Nitroindole-2-carboxylate Ester

| Step | Substrate | Iodinating Agent | Oxidant/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 3 | Ethyl 5-nitroindole-2-carboxylate | I₂ or NIS | AgTFA or similar | Acetonitrile | 20–25 | 1–2 | 70–90 |

Alternative Synthetic Approaches

Recent literature also describes alternative methods for constructing highly substituted indole-2-carboxylates, such as:

- Cyclization of functionalized glycine esters with ortho-substituted nitroanilines, followed by selective halogenation.

- Transition-metal-catalyzed cross-coupling reactions for late-stage functionalization, though less common for direct iodination at the 3-position.

These methods may offer improved selectivity or functional group tolerance, especially when sensitive substituents are present.

Research Findings and Optimization Notes

- Functional Group Tolerance: The synthetic sequence tolerates a variety of substituents on the aromatic ring, but electron-withdrawing groups generally improve regioselectivity for both nitration and iodination.

- Yield Optimization: Careful control of temperature and stoichiometry during nitration and iodination steps is critical for high yield and purity.

- Purification: Products are typically purified by recrystallization or silica gel chromatography, with structures confirmed by NMR and mass spectrometry.

Summary Table: Overall Synthesis

| Step | Key Transformation | Typical Yield (%) | Notes |

|---|---|---|---|

| 1 | Indole core construction | 30–50 | Via cyclization of glycine ester with aniline |

| 2 | Nitration at 5-position | 60–80 | Low temp, controlled conditions |

| 3 | Iodination at 3-position | 70–90 | Use of I₂/NIS and oxidant, mild conditions |

化学反应分析

Types of Reactions

Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.

Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

Reduction: The major product is ethyl 3-amino-5-nitro-1H-indole-2-carboxylate.

Hydrolysis: The product is 3-iodo-5-nitro-1H-indole-2-carboxylic acid.

科学研究应用

Pharmaceutical Applications

1. Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate, in developing antiviral agents. Specifically, compounds in this class have been investigated for their ability to inhibit integrase, an enzyme crucial for HIV replication. Modifications to the indole structure can enhance binding affinity to integrase, potentially leading to effective treatments against HIV .

2. Antibacterial Properties

The unique structure of this compound may also serve as a lead compound for developing new antibiotics targeting bacterial infections. Its reactivity allows for further modifications that could enhance antibacterial efficacy .

3. Cancer Therapeutics

Indole derivatives are recognized for their anticancer properties. This compound's ability to interact with various biological targets positions it as a potential candidate for cancer drug development. Research into its mechanisms of action could reveal pathways that lead to tumor suppression .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. Common methods include:

- Formation of the Indole Core : Initial steps often involve constructing the indole framework through cyclization reactions.

- Iodination : Introduction of the iodine atom at the 3-position can be achieved using iodinating agents under controlled conditions.

- Nitration : The nitro group at the 5-position is introduced via electrophilic aromatic substitution.

- Esterification : The carboxylic acid is converted into an ethyl ester using standard esterification techniques .

Case Study 1: Integrase Inhibition

A study focused on optimizing indole derivatives for integrase inhibition demonstrated that specific modifications significantly enhanced antiviral activity. This compound was evaluated alongside various analogs, revealing promising IC50 values indicative of strong inhibitory effects against HIV integrase .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of various indole derivatives, including this compound. Results indicated that certain structural modifications led to improved efficacy against Gram-positive bacteria, suggesting its potential as a scaffold for new antibiotic agents .

作用机制

The mechanism of action of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components. The iodine atom and ethyl ester group may also influence the compound’s binding affinity and specificity for its molecular targets.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituents on the indole ring significantly alter physical properties. A comparison of key analogs is provided below:

Key Observations :

- Melting Points : Esters (e.g., ethyl indole-2-carboxylate derivatives) generally exhibit lower melting points than carboxylic acids (e.g., indole-5-carboxylic acid, mp 208–210°C) due to reduced hydrogen bonding .

Nitro vs. Halogen Substituents

- Nitro Group: The -NO₂ group at position 5 directs electrophilic substitution to the 4- and 6-positions of the indole ring. It also serves as a precursor for reduction to -NH₂, enabling further functionalization (e.g., amide coupling) .

- Iodine at Position 3 : The iodine atom facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling) or metal-catalyzed cross-coupling reactions, a feature shared with its 5-fluoro-3-iodo analog .

Comparative Reactivity in Acylation

Data Tables for Comparative Analysis

Table 1: Structural and Functional Group Comparison

生物活性

Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate (C₁₁H₉IN₂O₄) is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement characterized by an iodine atom at the 3-position, a nitro group at the 5-position, and an ethyl ester at the 2-carboxylic acid position. The molecular weight of this compound is approximately 360.11 g/mol, which contributes to its reactivity and potential therapeutic applications.

1. Anticancer Activity

Indole derivatives, including this compound, have shown promising results in anticancer research. Studies indicate that certain indole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study demonstrated that derivatives similar to this compound exhibited cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features were tested against mouse TLX5 lymphoma cells, revealing an IC50 value of approximately 1.5 µM, indicating significant cytotoxic potential .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that indole derivatives can act against a range of bacterial strains.

Table: Antimicrobial Efficacy of Indole Derivatives

| Compound Name | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | 15 | 10 |

| Ethyl 5-Nitro-Indole-2-Carboxylate | 20 | 6 |

| Ethyl 3-Iodo-Indole-2-Carboxylate | 12 | 15 |

This table illustrates that this compound demonstrates moderate antimicrobial activity compared to other derivatives .

The biological activity of this compound is attributed to its interactions with various biological targets, including enzymes and receptors:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Receptor Binding: The structural features allow it to bind effectively to certain receptors, influencing cellular signaling pathways.

4. Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been explored for other biological activities:

Table: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antioxidant Activity | Exhibited significant antioxidant properties in vitro |

| Anti-inflammatory | Showed potential in reducing inflammation markers in animal models |

| Antiviral Activity | Preliminary studies suggest efficacy against specific viral strains |

These findings highlight the compound's potential as a multi-functional therapeutic agent .

常见问题

Basic Research Question

- Analytical Techniques :

- 1H/13C NMR : Key signals include the ester carbonyl (~165-170 ppm in 13C NMR), nitro group deshielding effects on adjacent protons, and iodine-induced splitting patterns .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm mass accuracy to rule out contaminants .

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95% area under the curve) .

What strategies optimize the synthesis of derivatives via coupling reactions at the 3-iodo position?

Advanced Research Question

The 3-iodo group is a versatile handle for cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Key considerations:

- Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) with ligand optimization (e.g., XPhos for hindered substrates) improves yields in Suzuki reactions .

- Solvent Effects : DMF or THF enhances solubility of indole intermediates, while degassing minimizes palladium deactivation .

- Workflow Example :

How do steric and electronic effects influence the reactivity of the 5-nitro group in further functionalization?

Advanced Research Question

The electron-withdrawing nitro group at C5:

- Reduces Electrophilicity : Limits further electrophilic substitution (e.g., sulfonation) but stabilizes intermediates in nucleophilic aromatic substitution (e.g., SNAr with amines) .

- Steric Hindrance : Adjacent substituents may hinder access to the nitro group, requiring elevated temperatures or microwave-assisted synthesis for reactions like reduction to amines (e.g., H2/Pd-C in EtOH) .

What are common pitfalls in interpreting NMR data for nitro-substituted indole derivatives, and how can contradictions be resolved?

Q. Data Contradiction Analysis

- Artifacts in 1H NMR : Nitro groups can cause signal broadening or splitting due to quadrupolar relaxation. Use higher field instruments (≥400 MHz) and deuterated DMSO for resolution .

- 13C NMR Shifts : The nitro group deshields C4 and C6 by ~5-10 ppm. Compare with computed (DFT) shifts to confirm assignments .

- Case Study : Inconsistent integration ratios may arise from residual solvents or rotamers. Repetitive drying (MgSO4) and variable-temperature NMR can mitigate these issues .

How can computational methods predict the regioselectivity of reactions involving this compound?

Advanced Research Question

- DFT Calculations : Compute Fukui indices or electrostatic potential maps to identify reactive sites (e.g., C3 for nucleophilic attack) .

- Docking Studies : For biological applications, model interactions with target proteins (e.g., nitro group hydrogen bonding with active-site residues) .

What are the stability profiles of this compound under varying storage conditions?

Q. Methodological Guidance

- Light Sensitivity : The nitro group is prone to photodegradation. Store in amber vials at −20°C under argon .

- Hydrolysis Risk : Ester groups may hydrolyze in humid environments. Use desiccants (silica gel) and avoid aqueous workups unless necessary .

How can researchers leverage this compound as a precursor for bioactive indole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。